An In-Depth Technical Guide to the Physicochemical Properties of 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid, a molecule of interest within the broader class of chromone derivatives known for their diverse biological activities. Given the limited availability of direct experimental data for this specific analogue, this document combines established synthetic principles with state-of-the-art computational predictions to offer a robust profile for researchers.
Molecular Structure and Identification
6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid belongs to the flavonoid family, characterized by a benzopyran-4-one core. The systematic substitution of two methyl groups at the 6 and 7 positions of the benzene ring, along with a carboxylic acid group at the 2-position of the pyranone ring, defines its unique chemical identity.
Molecular Structure:
Caption: Chemical structure of 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid.
Proposed Synthesis Pathway
While specific literature detailing the synthesis of 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is scarce, a reliable synthetic route can be proposed based on established methodologies for analogous chromone-2-carboxylic acids. The most common approach involves the condensation of a substituted 2'-hydroxyacetophenone with diethyl oxalate, followed by acidic or basic hydrolysis of the resulting ethyl ester.
The key starting material for this synthesis is 2'-hydroxy-3',4'-dimethylacetophenone. This precursor can be synthesized through various methods, including the Fries rearrangement of 3,4-dimethylphenyl acetate.
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid.
Experimental Protocol: A Hypothesized Approach
This protocol is a predictive methodology based on analogous syntheses and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2'-hydroxy-3',4'-dimethylacetophenone
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To a solution of 3,4-dimethylphenol in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add acetic anhydride.
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Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise while maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum complex.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain pure 2'-hydroxy-3',4'-dimethylacetophenone.
Step 2: Synthesis of Ethyl 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylate
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Prepare a solution of sodium ethoxide in absolute ethanol.
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To this solution, add a mixture of 2'-hydroxy-3',4'-dimethylacetophenone and diethyl oxalate dropwise with stirring.
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Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
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After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
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Filter the solid, wash with cold ethanol and water, and dry to yield the crude ethyl ester.
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Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified ethyl 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylate.
Step 3: Hydrolysis to 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid
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Acidic Hydrolysis: Reflux a suspension of the ethyl ester in a mixture of a mineral acid (e.g., HCl or H₂SO₄) and an organic co-solvent (e.g., acetic acid or ethanol) for several hours.
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Basic Hydrolysis: Alternatively, stir the ethyl ester in an aqueous or alcoholic solution of a base (e.g., NaOH or KOH) at room temperature or with gentle heating.
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Monitor the reaction by TLC until the starting material is consumed.
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If basic hydrolysis is used, acidify the cooled reaction mixture with a mineral acid to precipitate the carboxylic acid.
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Filter the solid product, wash thoroughly with water to remove any inorganic salts, and dry.
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Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid.
Predicted Physicochemical Properties
In the absence of experimental data, computational methods provide valuable insights into the physicochemical properties of a molecule. The following properties for 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid have been predicted using well-established software and algorithms. These values are crucial for anticipating the compound's behavior in biological systems and for designing formulation strategies.
| Property | Predicted Value | Prediction Tool/Method | Significance in Drug Development |
| Molecular Weight | 232.22 g/mol | - | Influences diffusion, bioavailability, and formulation. |
| Molecular Formula | C₁₂H₁₀O₄ | - | Basic chemical information. |
| pKa (acidic) | 2.5 - 3.5 | ChemAxon[1][2], Rowan pKa Predictor[3][4] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP | 1.5 - 2.5 | Molinspiration[5], SwissADME[6][7] | A measure of lipophilicity, which affects membrane permeability, protein binding, and metabolic stability. |
| Aqueous Solubility | Moderately Soluble | SwissADME[6][7], ChemAxon[8] | Critical for absorption and formulation. The predicted value suggests it may require formulation strategies for optimal delivery. |
| Polar Surface Area (PSA) | 67.8 Ų | SwissADME[6][7] | Influences membrane permeability and interactions with biological targets. |
| Number of H-Bond Donors | 1 | SwissADME[6][7] | Important for molecular recognition and binding to biological targets. |
| Number of H-Bond Acceptors | 4 | SwissADME[6][7] | Important for molecular recognition and binding to biological targets. |
Note: The predicted values are estimations and should be confirmed by experimental determination.
Spectroscopic and Analytical Characterization (Predicted)
Based on the structure, the following spectral characteristics are anticipated and would be key to confirming the identity and purity of synthesized 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid.
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¹H NMR: Expected signals would include two singlets for the aromatic protons, a singlet for the proton at the 3-position of the pyranone ring, two singlets for the two methyl groups on the benzene ring, and a broad singlet for the carboxylic acid proton.
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¹³C NMR: Characteristic signals would be observed for the carbonyl carbons (ketone and carboxylic acid), the olefinic carbons of the pyranone ring, and the aromatic carbons, including the two methyl-substituted carbons.
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Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, C=C stretches of the aromatic and pyranone rings, and C-O stretches.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would be a primary indicator of its successful synthesis.
Potential Applications and Further Research
Chromone derivatives are a well-established class of compounds with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The specific substitution pattern of 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid may confer unique biological activities.
Further research should focus on:
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Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound's structure and purity confirmed using modern analytical techniques.
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Experimental Determination of Physicochemical Properties: The predicted properties should be confirmed through experimental measurements to provide a solid foundation for further development.
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Biological Screening: The compound should be screened against a panel of biological targets to identify potential therapeutic applications.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues will help to elucidate the key structural features responsible for any observed biological activity.
This technical guide provides a foundational understanding of 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid, offering a starting point for researchers and drug development professionals interested in exploring its potential. The combination of a proposed synthetic pathway and predicted physicochemical properties serves as a valuable resource to guide future experimental work.
References
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ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
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ChemAxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved from [Link]
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Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
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Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
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Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]
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ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPI Suite™- Estimation Program Interface. Retrieved from [Link]
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Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, October 17). 9.8: Mixed Claisen Condensations. Retrieved from [Link]
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Longdom Publishing. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Retrieved from [Link]
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ACD/Labs. (2011, November 15). ACD/Labs Releases Percepta. Retrieved from [Link]
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PubChem. (n.d.). 2'-Hydroxy-4',5'-dimethylacetophenone. Retrieved from [Link]
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GitHub. (n.d.). mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). Retrieved from [Link]
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SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]
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ChemAxon. (n.d.). Solubility Predictor. Retrieved from [Link]
Sources
- 1. chemaxon.com [chemaxon.com]
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- 4. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
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